molecular formula C23H36ClNO2 B2955266 1-(4-Adamantanylphenoxy)-3-[(tert-butyl)amino]propan-2-ol, chloride CAS No. 464877-27-8

1-(4-Adamantanylphenoxy)-3-[(tert-butyl)amino]propan-2-ol, chloride

Cat. No. B2955266
CAS RN: 464877-27-8
M. Wt: 394
InChI Key: KZPFQFIXGWARHK-UHFFFAOYSA-N
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Description

1-(4-Adamantanylphenoxy)-3-[(tert-butyl)amino]propan-2-ol, chloride is a chemical compound that has been of significant interest to the scientific community. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.

Scientific Research Applications

Modular Amino Alcohol Ligands for Catalytic Reactions

A study by Jimeno et al. (2003) introduced a new family of enantiomerically pure amino alcohols, incorporating bulky alkyl substituents (e.g., tert-butyl, adamantyl) derived from catalytic Sharpless epoxidation. These ligands showed promising results in catalytic enantioselective additions, achieving high enantioselectivities of 92-96% (Jimeno, Pastó, Riera, & Pericàs, 2003).

Novel Boranes Derived from Bulky Salicylaldimines

Bourque et al. (2015) synthesized novel boranes from salicylaldehyde and 1-adamantylamine, showcasing the reactivity of adamantyl-containing compounds towards forming adamantanyl oxazaborinanes. This work contributes to the understanding of bulky group chemistry and its implications for molecular structure and reactivity (Bourque, Geier, Vogels, Decken, & Westcott, 2015).

Solvolysis of tert-Butyl Chloride and Adamantyl Chloride

Gajewski (2001) examined the solvolysis reactions of tert-butyl chloride and adamantyl chloride, providing insights into the stabilities of the resultant cations in various solvents. This study underscores the unique behavior of bulky alkyl groups in solvolysis reactions, contributing to a better understanding of their stability and reactivity in different solvent environments (Gajewski, 2001).

Synthesis and Characterization of Cardo Polyesters

Liaw et al. (2001) reported the synthesis of new cardo polyesters derived from 1,1-bis-[4-(4-chlorocarboxyphenoxy)phenyl]-4-tert-butylcyclohexane, highlighting the role of bulky groups (e.g., tert-butyl, adamantyl) in enhancing the thermal and solubility properties of polyesters. This work demonstrates the application of bulky alkyl groups in the development of materials with desirable physical properties (Liaw, Hsu, & Liaw, 2001).

properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-(tert-butylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO2.ClH/c1-22(2,3)24-14-20(25)15-26-21-6-4-19(5-7-21)23-11-16-8-17(12-23)10-18(9-16)13-23;/h4-7,16-18,20,24-25H,8-15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPFQFIXGWARHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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